Ethyl 4-iodobenzoate is a chemical compound that has been studied for its potential applications in various fields, including medicine and biochemistry. While the provided data does not directly discuss ethyl 4-iodobenzoate, it does include information on structurally related compounds, such as ethyl 3,4-dihydroxybenzoate and ethyl 4-azidobenzoylaminoacetimidate, which can offer insights into the behavior of similar ethyl benzoate derivatives. These compounds have been shown to possess biological activities that could be harnessed for therapeutic purposes, such as inhibiting collagen production in fibrotic diseases and inducing cell autophagy and apoptosis in cancer cells12. Additionally, they have been used in biochemical research as reagents for RNA-protein cross-linking3.
The mechanism of action of ethyl benzoate derivatives appears to be related to their ability to interact with biological molecules and enzymes. For instance, ethyl-3,4-dihydroxybenzoate has been shown to inhibit prolyl 4-hydroxylase activity, which is crucial for the synthesis of 4-hydroxyproline during procollagen biosynthesis1. This inhibition leads to a marked reduction in collagen synthesis, which is significant for the treatment of fibrotic diseases. Similarly, ethyl-3,4-dihydroxybenzoate can induce apoptosis and autophagy in esophageal squamous cell carcinoma cells by up-regulating genes such as BNIP3 and NDRG1, which are involved in cell cycle regulation and cellular metabolism2. These findings suggest that ethyl benzoate derivatives can modulate cellular processes by targeting specific enzymes and signaling pathways.
In the medical field, ethyl benzoate derivatives have been explored for their therapeutic potential. The inhibition of collagen production by ethyl-3,4-dihydroxybenzoate suggests its use in treating fibrotic diseases, such as keloids1. Additionally, the ability of ethyl-3,4-dihydroxybenzoate to induce cell death in cancer cells points to its potential as an anticancer agent2. Furthermore, ethyl 4-azidobenzoylaminoacetimidate has been utilized in biochemical studies to cross-link RNA and proteins, which is a valuable tool for understanding ribosomal function and protein synthesis3.
Ethyl 3, 4, 5-trihydroxybenzoate, another related compound, has been studied for its radiomodifying properties, suggesting that similar compounds could be developed as radioprotectors5. The pharmacokinetic and biodistribution studies of this compound provide insights into how ethyl benzoate derivatives might be metabolized and distributed within the body, which is crucial for their development as pharmaceutical agents.
The study of ethyl 2[(1H-benzimadazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, a compound with a benzoate moiety, as an H+/K(+)-ATPase inhibitor, reveals the potential of ethyl benzoate derivatives in the development of antiulcer agents6. The reaction of this compound with thiols under acidic conditions provides a deeper understanding of its mechanism of action, which could be relevant to the design of new drugs targeting gastric acid secretion.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: